

# In-Depth Technical Guide: 3-Bromo-2-fluorobenzylamine

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## Compound of Interest

Compound Name:	(3-Bromo-2-fluorophenyl)methanamine
Cat. No.:	B151453

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This technical guide provides a comprehensive overview of the structural information, synthesis, and key properties of 3-Bromo-2-fluorobenzylamine, an important chemical intermediate in various synthetic applications.

## Core Structural and Physical Information

3-Bromo-2-fluorobenzylamine, with the CAS Number 261723-28-8, is a substituted aromatic amine. Its structure incorporates a bromine and a fluorine atom on the benzene ring, ortho and meta to the aminomethyl group, respectively. This substitution pattern imparts unique reactivity and makes it a valuable building block in medicinal chemistry and materials science.

## Structural and Chemical Identifiers

The fundamental structural and identifying information for 3-Bromo-2-fluorobenzylamine is summarized in the table below.

Identifier	Value
IUPAC Name	(3-Bromo-2-fluorophenyl)methanamine
CAS Number	261723-28-8 <a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrFN <a href="#">[1]</a>
Molecular Weight	204.04 g/mol <a href="#">[1]</a>
MDL Number	MFCD13194194 <a href="#">[1]</a>

## Physical and Chemical Properties

Detailed experimental data for the physical properties of 3-Bromo-2-fluorobenzylamine are not readily available in public literature. The table below includes predicted data and data from structurally related compounds for reference. Researchers should determine these properties experimentally for specific applications.

Property	Value	Notes
Appearance	Not Reported	-
Melting Point	Not Reported	For the related compound (3-bromo-2-fluorophenyl)methanol, the melting point is 36.0 to 40.0 °C.
Boiling Point	Not Reported	For the isomer 3-Bromo-4-fluorobenzylamine, the boiling point is reported as 250.5°C at 760 mmHg.[1]
Density	Not Reported	-
Solubility	Not Reported	For the isomer 3-Bromo-4-fluorobenzylamine hydrochloride, it is reported as soluble in water.[1]
pKa	Not Reported	-

## Synthesis Protocol

The primary route for the synthesis of 3-Bromo-2-fluorobenzylamine involves the reduction of a nitrile precursor, specifically 3-Bromo-2-fluorobenzonitrile. A method has been detailed in patent literature, providing a scalable and efficient process.[2]

## Experimental Protocol: Reduction of 3-Bromo-2-fluorobenzonitrile

This protocol is based on the methodology described in Chinese patent CN113372223A.[2]

### Materials:

- 3-Bromo-2-fluorobenzonitrile (Substrate)

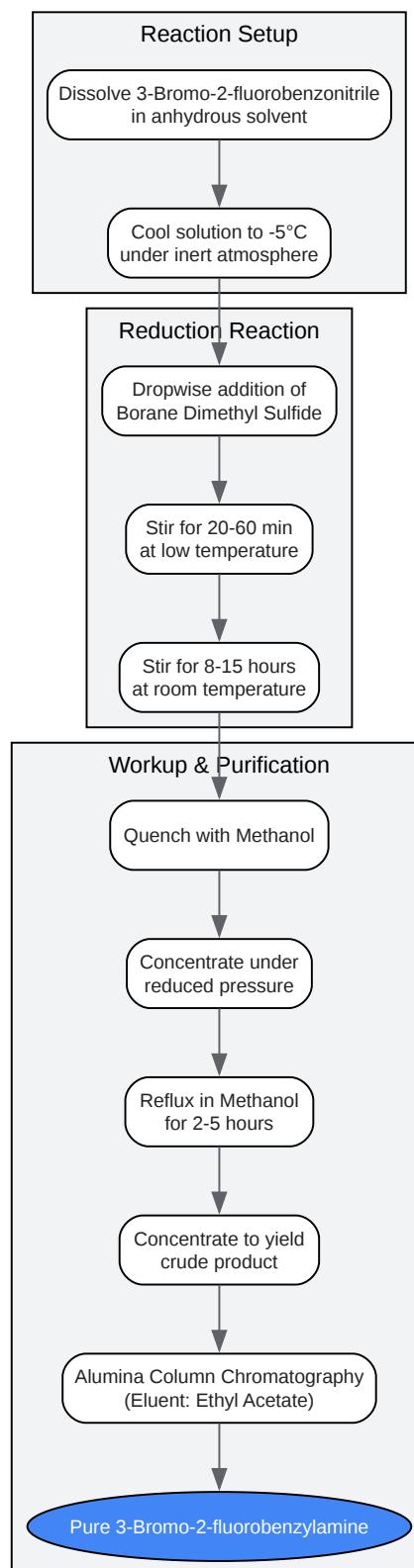
- Borane dimethyl sulfide complex ( $\text{BH}_3\cdot\text{SMe}_2$ ) (Reducing Agent)
- Anhydrous organic solvent (e.g., Tetrahydrofuran - THF)
- Methanol (Quenching Agent)
- Alumina (for column chromatography)
- Ethyl acetate (Eluent)
- Inert Gas (e.g., Argon or Nitrogen)

Procedure:

- Reaction Setup: In a dry, inert gas-flushed round-bottom flask, dissolve 3-Bromo-2-fluorobenzonitrile in an anhydrous organic solvent. The concentration of the starting material should be in the range of 0.05 to 0.5 g/mL.[2]
- Cooling: Cool the solution to -5°C using an appropriate cooling bath.[2]
- Addition of Reducing Agent: Slowly add the borane dimethyl sulfide complex dropwise to the cooled solution. The molar ratio of the nitrile substrate to the borane complex should be between 1:1.2 and 1:2.2.[2]
- Initial Reaction: After the addition is complete, stir the reaction mixture at a low temperature for 20-60 minutes.[2]
- Main Reaction: Allow the mixture to warm to room temperature and continue to stir for 8-15 hours to ensure the reaction goes to completion.[2]
- Quenching: After the reaction period, carefully and slowly add methanol dropwise to quench the excess borane complex. Continue adding methanol until no more hydrogen gas is evolved.[2]
- Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent.

- Methanolysis: Add methanol to the residue and reflux the mixture with stirring for 2-5 hours.  
[\[2\]](#)
- Final Concentration: Remove the solvent again under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by column chromatography using an alumina column. Elute the column with ethyl acetate to isolate the pure 3-Bromo-2-fluorobenzylamine.[\[2\]](#)

## Synthesis Workflow Diagram

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## References

- 1. 3-Bromo-4-fluorobenzylamine hydrochloride | 77771-03-0 [chemnet.com]
- 2. (3-Bromo-2-fluorophenyl)methanamine - Amerigo Scientific [amerigoscientific.com]
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